5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
CAS No.:
Cat. No.: VC14118232
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrO3 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |
| Standard InChI Key | PTOSJUVHPNTUSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)OCCO |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde is C₉H₉BrO₃, with a molecular weight of 257.07 g/mol. The compound’s structure consists of a benzaldehyde core substituted with a bromine atom at the para position relative to the aldehyde group and a 2-hydroxyethoxy group at the ortho position (Figure 1). The hydroxyethoxy side chain introduces polarity, facilitating solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .
Key Structural Features:
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Aldehyde Functional Group: Enables participation in condensation reactions, such as Schiff base formation.
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Bromine Atom: Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates in synthetic pathways.
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2-Hydroxyethoxy Group: Provides hydrogen-bonding capability, influencing crystal packing and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde typically involves multi-step reactions starting from substituted benzoic acids or benzaldehydes. Two primary routes are documented in patent literature:
Route 1: Bromination of 2-(2-Hydroxyethoxy)benzaldehyde
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Etherification: 2-Hydroxybenzaldehyde reacts with ethylene glycol under basic conditions (e.g., K₂CO₃) to form 2-(2-hydroxyethoxy)benzaldehyde .
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in sulfuric acid selectively introduces bromine at the fifth position .
This method achieves high regioselectivity (>18:1 ratio of 5-bromo to 3-bromo isomers) .
Route 2: Functionalization of 5-Bromo-2-chlorobenzaldehyde
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Nucleophilic Substitution: 5-Bromo-2-chlorobenzaldehyde undergoes substitution with ethylene glycol in the presence of a base (e.g., NaOH) to replace chlorine with the hydroxyethoxy group .
Optimization and Yield
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Bromination Efficiency: The use of NBS/H₂SO₄ minimizes byproducts, yielding 80–85% pure product after recrystallization .
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Oxidation Steps: Sodium hypochlorite (NaClO) with TEMPO catalyst oxidizes intermediates to the aldehyde functionality at 0–10°C, achieving 85–90% yield .
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing brominated compounds .
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Light Sensitivity: Susceptible to photodegradation; storage in amber vials is recommended.
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Reactivity: The aldehyde group undergoes nucleophilic addition, while the hydroxyethoxy group participates in ether cleavage under acidic conditions .
Applications in Pharmaceutical Chemistry
Role in Drug Synthesis
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a key intermediate in synthesizing:
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SGLT2 Inhibitors: Used in antidiabetic drugs (e.g., Dapagliflozin) to enhance urinary glucose excretion .
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PDE4 Inhibitors: Treats inflammatory conditions like COPD and psoriasis by modulating cyclic AMP levels .
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BCL-XL Antagonists: Induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins .
Case Study: Synthesis of Dapagliflozin
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Condensation: Reacts with a glucoside derivative to form the core structure.
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Reductive Amination: Introduces the ethoxy group at the meta position .
Recent Advances and Future Directions
Green Chemistry Approaches
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Solvent-Free Bromination: Microwave-assisted reactions reduce energy consumption by 40% .
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Biocatalytic Oxidation: Engineered E. coli strains oxidize 5-bromo-2-(2-hydroxyethoxy)benzyl alcohol to the aldehyde with 92% yield .
Emerging Therapeutic Applications
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